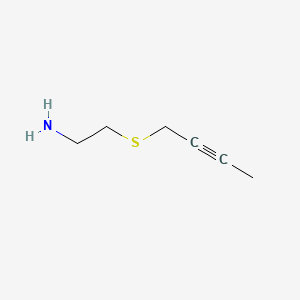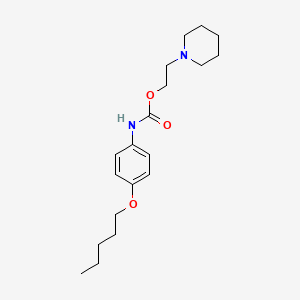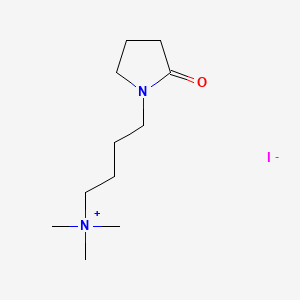
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is a quaternary ammonium compound. It is characterized by the presence of a pyrrolidinyl group attached to a butyl chain, which is further connected to a trimethylammonium group. The iodide ion serves as the counterion. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide typically involves the reaction of 4-(2-oxo-1-pyrrolidinyl)butyl bromide with trimethylamine, followed by the addition of an iodide source to replace the bromide ion with an iodide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various quaternary ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学的研究の応用
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in drug delivery systems and as a muscle relaxant.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Oxotremorine M: A muscarinic acetylcholine receptor agonist with a similar pyrrolidinyl structure.
Pyrrolidine-2-one: A compound with a similar pyrrolidinyl ring but different functional groups.
Uniqueness
Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and strong ionic interactions. These properties make it particularly useful in applications requiring high ionic strength and stability.
特性
CAS番号 |
7383-75-7 |
|---|---|
分子式 |
C11H23IN2O |
分子量 |
326.22 g/mol |
IUPAC名 |
trimethyl-[4-(2-oxopyrrolidin-1-yl)butyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GYYXKYBBBWQIFK-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCN1CCCC1=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
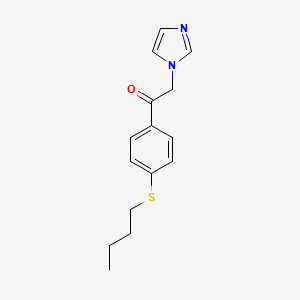
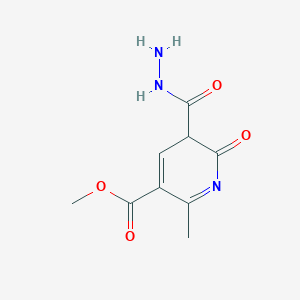
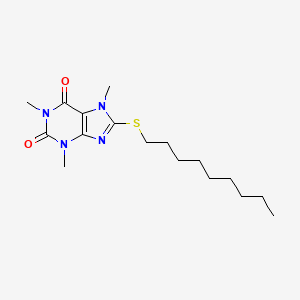
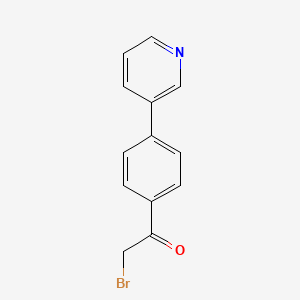
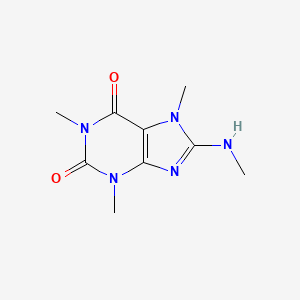
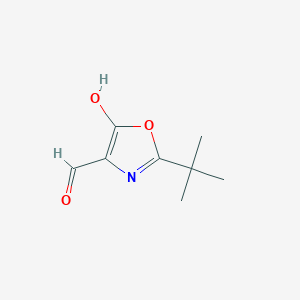
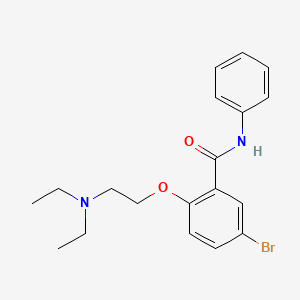
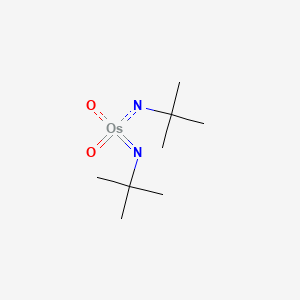
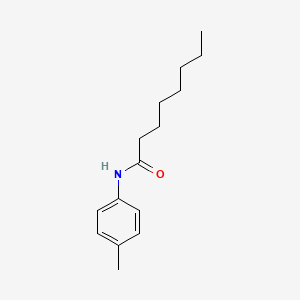
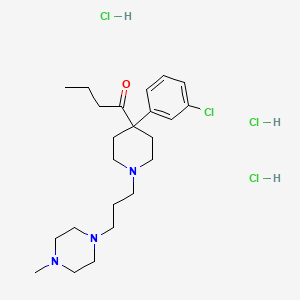
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
